molecular formula C20H14BrN3OS B2893860 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-59-5

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2893860
CAS No.: 683258-59-5
M. Wt: 424.32
InChI Key: DNTLUJPYYBCAEN-LFIBNONCSA-N
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Description

The compound (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule featuring a thiazole ring, a bromophenyl group, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylaniline, 4-bromobenzaldehyde, and 2-aminothiazole.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Pharmacology: Studied for its interactions with various biological targets.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and the nitrile group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The presence of the bromine atom in (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile distinguishes it from its analogs, potentially offering unique reactivity and binding properties. This can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-13(25)15-3-2-4-18(9-15)23-11-16(10-22)20-24-19(12-26-20)14-5-7-17(21)8-6-14/h2-9,11-12,23H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTLUJPYYBCAEN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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